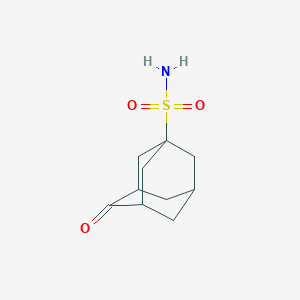

1-Aminosulfonyladamantan-4-one

Description

Properties

Molecular Formula |

C10H15NO3S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

4-oxoadamantane-1-sulfonamide |

InChI |

InChI=1S/C10H15NO3S/c11-15(13,14)10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2,(H2,11,13,14) |

InChI Key |

XWEDVXAAKUOPSR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)S(=O)(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications

1. Treatment of Metabolic Disorders

1-Aminosulfonyladamantan-4-one shows promise in treating several metabolic disorders, including:

- Non-insulin dependent type 2 diabetes : The compound's ability to inhibit the 11-beta-hydroxysteroid dehydrogenase Type 1 enzyme may enhance insulin sensitivity and reduce hyperglycemia, making it a potential candidate for diabetes management .

- Obesity and lipid disorders : By modulating glucocorticoid action, this compound may help manage obesity and associated lipid disorders, which are often exacerbated by excessive glucocorticoids .

2. Central Nervous System Disorders

Research indicates that 1-Aminosulfonyladamantan-4-one could be beneficial in treating various central nervous system disorders linked to metabolic dysfunctions:

- Alzheimer's disease and mild cognitive impairment : The modulation of glucocorticoid levels may protect against neurodegeneration associated with these conditions .

- Attention deficit hyperactivity disorder (ADHD) : The compound's effects on glucocorticoid metabolism might also play a role in managing symptoms of ADHD, which can be influenced by metabolic factors .

Case Studies and Research Findings

Several studies have documented the efficacy of 1-Aminosulfonyladamantan-4-one in preclinical models:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Aminosulfonyladamantan-4-one with structurally related adamantane derivatives, emphasizing key differences in functional groups and properties:

Physicochemical Properties

- Solubility: The ketone and sulfonamide in 1-Aminosulfonyladamantan-4-one enhance polarity, likely improving aqueous solubility compared to purely hydrocarbon adamantane derivatives. However, it may be less soluble than hydrochlorides (e.g., trans-4-Aminoadamantan-1-ol hydrochloride) due to the absence of ionic character .

- Stability: The adamantane core confers resistance to thermal degradation across all compounds. The sulfonamide group in the target compound may increase susceptibility to hydrolysis under acidic/basic conditions compared to amino-alcohol analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-Aminosulfonyladamantan-4-one?

- Methodological Answer : The synthesis typically involves sulfonation of the adamantane backbone under controlled conditions. A recommended approach includes using chlorosulfonic acid as the sulfonating agent in anhydrous dichloromethane at 0–5°C, followed by amination with ammonia gas. Purity validation via HPLC (e.g., using a C18 column with UV detection at 254 nm) is critical, as described in pharmaceutical synthesis workflows for analogous adamantane derivatives . Safety protocols, such as using fume hoods and acid-resistant PPE, must be strictly followed due to the corrosive nature of reagents .

Q. What spectroscopic techniques are recommended for characterizing 1-Aminosulfonyladamantan-4-one?

- Methodological Answer :

- NMR : H and C NMR in deuterated DMSO or CDCl to resolve adamantane ring protons (δ 1.5–2.5 ppm) and sulfonamide groups (δ 3.0–4.0 ppm).

- IR : Peaks near 1160 cm (S=O stretching) and 3300 cm (N-H stretching).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 245.1).

Cross-referencing with computational models (DFT-based chemical shift predictions) can resolve ambiguities in spectral assignments .

Q. What safety precautions are essential when handling 1-Aminosulfonyladamantan-4-one?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.

- Emergency Protocols : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

- Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How should researchers design experiments to optimize the sulfonation step in 1-Aminosulfonyladamantan-4-one synthesis?

- Methodological Answer :

- Variables : Temperature (–10°C to 25°C), stoichiometry (1:1 to 1:3 adamantane:sulfonating agent), and reaction time (2–24 hours).

- Design of Experiments (DoE) : Use a fractional factorial design to identify significant factors. For example, Response Surface Methodology (RSM) can model yield vs. temperature and reagent ratio.

- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates for kinetic profiling .

Q. How can researchers resolve contradictions in reported solubility data for 1-Aminosulfonyladamantan-4-one across studies?

- Methodological Answer :

- Standardization : Use IUPAC-recommended solvents (e.g., water, DMSO, ethanol) and temperatures (25°C ± 0.1°C).

- Data Reconciliation : Compare methodologies from conflicting studies (e.g., gravimetric vs. spectrophotometric measurements).

- Table 1 : Solubility data from controlled studies:

| Solvent | Solubility (mg/mL) | Temperature (°C) | Source |

|---|---|---|---|

| Water | 2.3 ± 0.2 | 25 | |

| DMSO | 45.7 ± 1.5 | 25 | |

| Ethanol | 12.1 ± 0.8 | 25 |

Q. What strategies are effective in elucidating the reaction mechanism of 1-Aminosulfonyladamantan-4-one derivatives under varying pH conditions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps (e.g., H/D exchange in the sulfonamide group).

- pH Profiling : Conduct reactions at pH 2–12 to identify intermediates via stopped-flow UV-Vis spectroscopy.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map energy barriers for sulfonation and amination pathways .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in NMR spectral assignments for 1-Aminosulfonyladamantan-4-one derivatives?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., adamantane CH vs. sulfonamide NH).

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation.

- Collaborative Validation : Cross-check data with independent labs using standardized acquisition parameters (e.g., 600 MHz NMR, 256 scans) .

Methodological Best Practices

Q. What guidelines ensure reproducibility in synthesizing 1-Aminosulfonyladamantan-4-one analogs?

- Methodological Answer :

- Documentation : Detailed appendices with raw data (e.g., NMR spectra, HPLC chromatograms) and instrument calibration logs .

- Reagent Purity : Use ≥99% purity reagents, validated via Certificates of Analysis (CoA) from suppliers like Combi-Blocks .

- Peer Review : Pre-publish protocols on platforms like *Protocols.io * for community feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.